6-(1,1,2-trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid
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Overview
Description
6-(1,1,2-trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,1,2-trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid typically involves multiple stepsThe reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
6-(1,1,2-trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
6-(1,1,2-trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an anti-cancer agent.
Industry: It is used in the production of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(1,1,2-trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid involves its interaction with specific molecular targets within cells. These interactions can modulate various signaling pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,1,2-trimethyl-1H-benzo[e]indole: A closely related compound with similar structural features.
2,3,3-trimethyl-3H-indole: Another indole derivative with comparable properties.
Uniqueness
What sets 6-(1,1,2-trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid apart is its specific side chain, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C21H27NO2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
6-(1,1,2-trimethyl-2H-benzo[e]indol-3-yl)hexanoic acid |
InChI |
InChI=1S/C21H27NO2/c1-15-21(2,3)20-17-10-7-6-9-16(17)12-13-18(20)22(15)14-8-4-5-11-19(23)24/h6-7,9-10,12-13,15H,4-5,8,11,14H2,1-3H3,(H,23,24) |
InChI Key |
TULVHKHLIGTMSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(N1CCCCCC(=O)O)C=CC3=CC=CC=C32)(C)C |
Origin of Product |
United States |
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